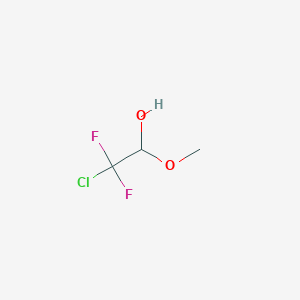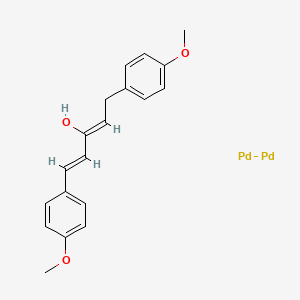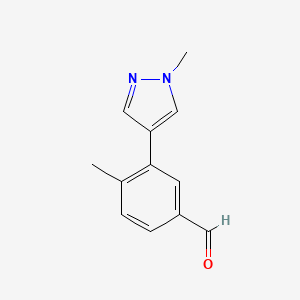
(R)-cyclopropyl(thiophen-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-cyclopropyl(thiophen-2-yl)methanamine is a chiral amine compound featuring a cyclopropyl group and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclopropanation of a suitable precursor, followed by the formation of the thiophene ring through a ring-forming multicomponent reaction .
Industrial Production Methods
Industrial production methods for ®-cyclopropyl(thiophen-2-yl)methanamine may involve large-scale cyclopropanation and thiophene synthesis processes, followed by efficient amination techniques. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-cyclopropyl(thiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine, while nucleophilic substitution may involve reagents like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the thiophene ring.
Substitution: Halogenated thiophene derivatives and other substituted products.
Aplicaciones Científicas De Investigación
®-cyclopropyl(thiophen-2-yl)methanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ®-cyclopropyl(thiophen-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: A simpler analogue with a cyclopropyl group and an amine group.
Thiophene-2-ylmethanamine: A related compound with a thiophene ring and an amine group.
Cyclopropyl(thiophen-2-yl)methanol: A similar compound with a hydroxyl group instead of an amine group.
Uniqueness
®-cyclopropyl(thiophen-2-yl)methanamine is unique due to its combination of a cyclopropyl group and a thiophene ring, along with its chiral nature. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
473733-07-2 |
|---|---|
Fórmula molecular |
C8H11NS |
Peso molecular |
153.25 g/mol |
Nombre IUPAC |
(R)-cyclopropyl(thiophen-2-yl)methanamine |
InChI |
InChI=1S/C8H11NS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6,8H,3-4,9H2/t8-/m1/s1 |
Clave InChI |
AAQQXHHWWFZBRH-MRVPVSSYSA-N |
SMILES isomérico |
C1CC1[C@H](C2=CC=CS2)N |
SMILES canónico |
C1CC1C(C2=CC=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12086193.png)
![2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide](/img/structure/B12086194.png)

![2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile](/img/structure/B12086204.png)
![2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12086209.png)

![2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12086212.png)






